
Spectroscopic Profile of 5-Chloro-2-fluorobenzyl
alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzyl alcohol

Cat. No.: B067832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-fluorobenzyl alcohol (CAS No: 188723-58-2). Given the limited availability of

experimentally derived spectra for this specific compound in public databases, this document

presents a detailed analysis based on predicted values derived from structurally analogous

compounds and established spectroscopic principles. The methodologies for acquiring such

data are also detailed to guide researchers in their own analytical workflows.

Chemical Structure and Properties
IUPAC Name: (5-Chloro-2-fluorophenyl)methanol

Molecular Formula: C₇H₆ClFO[1][2][3]

Molecular Weight: 160.57 g/mol [1]

CAS Number: 188723-58-2[1][2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Chloro-2-fluorobenzyl
alcohol. These predictions are based on the analysis of published data for closely related

compounds, including 2-fluorobenzyl alcohol, 2-chlorobenzyl alcohol, and other substituted

benzyl alcohols.
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Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~7.35 dd
J(H,H) ≈ 8.5,

J(H,F) ≈ 5.0
1H H-3

~7.28 dd
J(H,H) ≈ 8.5,

J(H,H) ≈ 2.5
1H H-4

~7.05 t
J(H,F) ≈ J(H,H) ≈

8.8
1H H-6

~4.75 s - 2H -CH₂

~2.0-3.0 br s - 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and

temperature.

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
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Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment

~159 (d) ¹J(C,F) ≈ 245-250 C-2

~135 (d) ³J(C,F) ≈ 8-10 C-1

~134 (s) - C-5

~129 (d) ³J(C,F) ≈ 5-7 C-4

~128 (d) ⁴J(C,F) ≈ 3-4 C-6

~116 (d) ²J(C,F) ≈ 22-25 C-3

~58 (d) ³J(C,F) ≈ 3-5 -CH₂

Note: (d) denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-CH₂)

1600-1585, 1500-1400 Medium-Strong Aromatic C=C stretch

~1250 Strong C-F stretch

1050-1000 Strong C-O stretch (primary alcohol)

~850-800 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
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m/z Predicted Identity of Fragment

162/160
[M]⁺ (Molecular Ion, showing ³⁷Cl/³⁵Cl isotope

pattern)

142/140 [M - H₂O]⁺

125 [M - Cl]⁺

107 [C₇H₆F]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for 5-Chloro-2-
fluorobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-fluorobenzyl alcohol
in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance

series).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire the spectrum with a spectral width of -2 to 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Accumulate 16-32 scans for a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum to the TMS signal at 0.00 ppm.
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¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling.

Use a spectral width of 0 to 220 ppm.

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

Accumulate 1024 or more scans, as the ¹³C nucleus is less sensitive.

Process the data similarly to the ¹H spectrum, referencing the central peak of the CDCl₃

triplet to 77.16 ppm.[4]

Infrared (IR) Spectroscopy
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount

of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a

liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the beam path.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

The final spectrum is presented as a ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for

separation and direct introduction or via a direct insertion probe.
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Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to a standard 70 eV.

Acquire data over a mass-to-charge (m/z) range of 40-400 amu.

For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program

that allows for the elution of the compound.

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of 5-Chloro-2-fluorobenzyl alcohol.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5-Chloro-2-
fluorobenzyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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